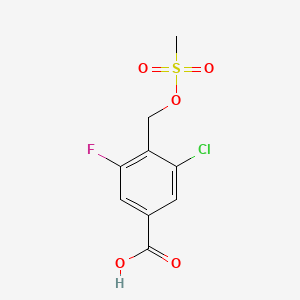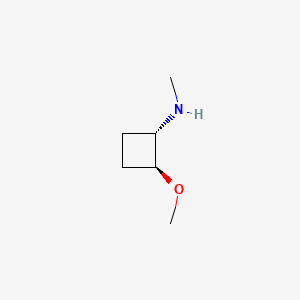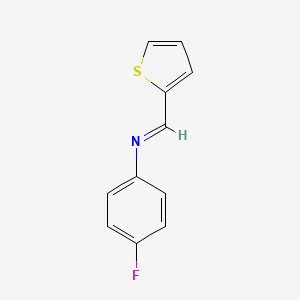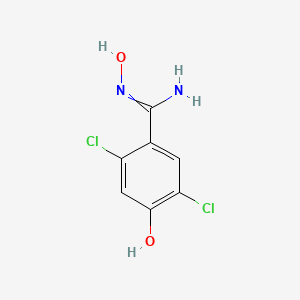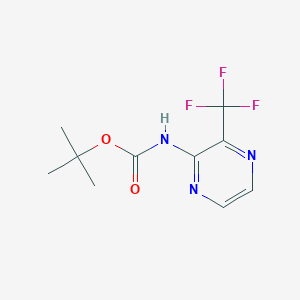![molecular formula C24H32NO4+ B13912134 Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is an organic compound featuring a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium typically involves multi-step organic reactions. One common method includes the use of dimethyl carbonate and vanillin as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and testing.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium exerts its effects involves interactions with various molecular targets. The formyl group can participate in condensation reactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-5-methylphenylboronic acid
- 4-[[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-yl]-oxomethyl]-2-piperazinone
Uniqueness
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C24H32NO4+ |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C24H32NO4/c1-17(2)28-23-9-7-19(15-26)11-21(23)13-25(5,6)14-22-12-20(16-27)8-10-24(22)29-18(3)4/h7-12,15-18H,13-14H2,1-6H3/q+1 |
Clave InChI |
BTMXVKHKBBQYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C=O)C[N+](C)(C)CC2=C(C=CC(=C2)C=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
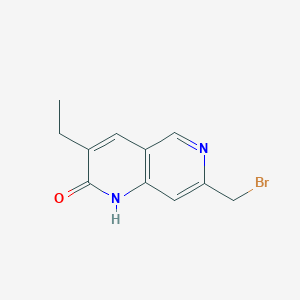
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)

